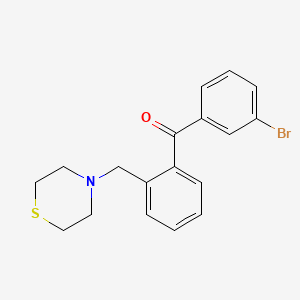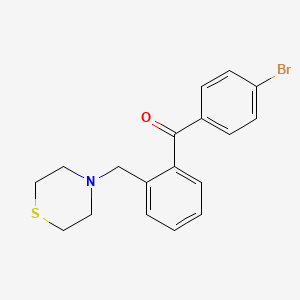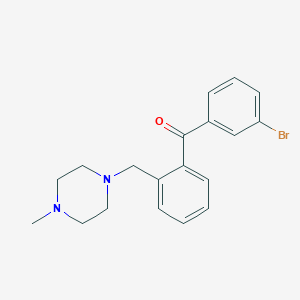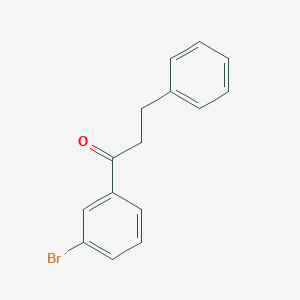![molecular formula C15H18ClN3O2 B1293009 4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(3-methylbutyl)benzamide CAS No. 1119449-63-6](/img/structure/B1293009.png)
4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(3-methylbutyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(3-methylbutyl)benzamide involves several steps. One common synthetic route includes the reaction of 4-aminobenzamide with 5-(chloromethyl)-1,2,4-oxadiazole under specific conditions to form the desired product . The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like triethylamine to facilitate the reaction.
Chemical Reactions Analysis
4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(3-methylbutyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction:
Scientific Research Applications
4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(3-methylbutyl)benzamide is used extensively in scientific research, particularly in the following areas:
Proteomics: The compound is used as a reagent in the study of protein structures and functions.
Biochemistry: It is employed in various biochemical assays to investigate enzyme activities and interactions.
Medicinal Chemistry: Researchers use this compound to develop and test new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industrial Research: Although less common, the compound may be used in the development of new materials or chemical processes.
Mechanism of Action
The exact mechanism of action for 4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(3-methylbutyl)benzamide is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The chloromethyl group may form covalent bonds with nucleophilic sites on proteins, thereby modulating their activity .
Comparison with Similar Compounds
4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(3-methylbutyl)benzamide can be compared with other similar compounds, such as:
4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-cyclohexyl-N-methylbenzamide: This compound has a similar structure but with different substituents, which may affect its reactivity and applications.
3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxy-N-methylbenzamide:
4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(2,2,2-trifluoroethyl)benzamide: The presence of a trifluoroethyl group in this compound can significantly alter its reactivity and interactions with biological targets.
These comparisons highlight the unique aspects of this compound, particularly its specific functional groups and their influence on its chemical behavior and applications.
Properties
IUPAC Name |
4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(3-methylbutyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2/c1-10(2)7-8-17-15(20)12-5-3-11(4-6-12)14-18-13(9-16)21-19-14/h3-6,10H,7-9H2,1-2H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZXPPBPFAEWMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC=C(C=C1)C2=NOC(=N2)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
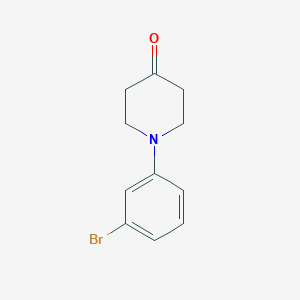
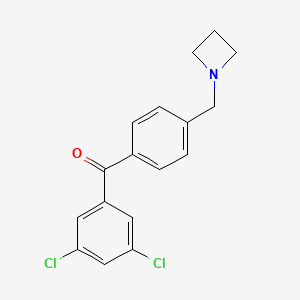

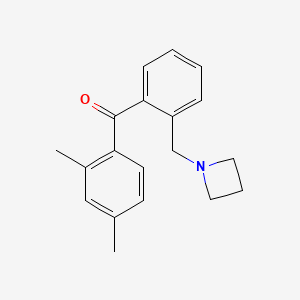
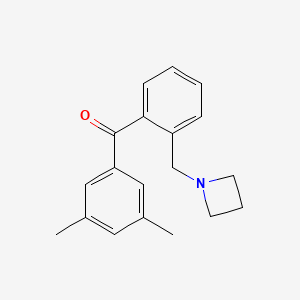

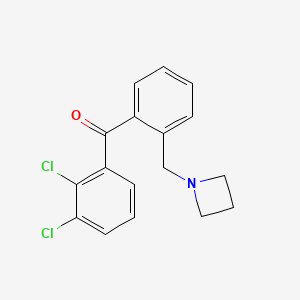
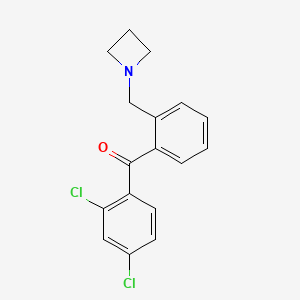
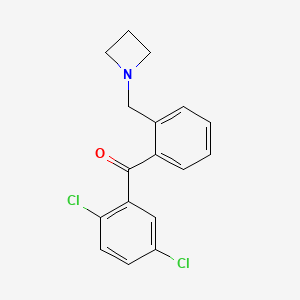
![(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(3-bromophenyl)methanone](/img/structure/B1292943.png)
